molecular formula C12H12F2N2O2 B13746739 (3Z)-3-(2,2-difluoroethoxyimino)-6-ethyl-1H-indol-2-one

(3Z)-3-(2,2-difluoroethoxyimino)-6-ethyl-1H-indol-2-one

Katalognummer: B13746739
Molekulargewicht: 254.23 g/mol
InChI-Schlüssel: XQOHFXRJMSGQDJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Ethyl-1H-indole-2,3-dione 3-[O-(2,2-difluoro-ethyl)-oxime] is a synthetic compound belonging to the indole derivatives family Indole derivatives are significant due to their presence in various natural products and their biological activities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-1H-indole-2,3-dione 3-[O-(2,2-difluoro-ethyl)-oxime] typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.

    Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides.

    Formation of the Oxime:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and ensuring high yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

6-Ethyl-1H-indole-2,3-dione 3-[O-(2,2-difluoro-ethyl)-oxime] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of the indole ring.

    Reduction: Reduction reactions can convert the oxime group to amines or other reduced forms.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2,3-dione derivatives, while reduction can produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

6-Ethyl-1H-indole-2,3-dione 3-[O-(2,2-difluoro-ethyl)-oxime] has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer, antiviral, and antimicrobial agent.

    Biological Studies: The compound is used to investigate its effects on various biological pathways and its potential as a therapeutic agent.

    Industrial Applications: It is explored for its use in the synthesis of other complex molecules and as a precursor in various chemical reactions.

Wirkmechanismus

The mechanism of action of 6-Ethyl-1H-indole-2,3-dione 3-[O-(2,2-difluoro-ethyl)-oxime] involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit enzymes involved in cancer cell proliferation or viral replication.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1H-indole-2,3-dione (Isatin): A precursor for various biologically active compounds.

    6-Chloro-1H-indole-2,3-dione: Known for its antimicrobial properties.

    1H-indole-2,3-dione 3-[O-(2,2-difluoro-ethyl)-oxime]: A closely related compound with similar structural features.

Uniqueness

6-Ethyl-1H-indole-2,3-dione 3-[O-(2,2-difluoro-ethyl)-oxime] is unique due to the presence of the ethyl group and the difluoroethyl oxime moiety. These structural features may confer distinct biological activities and chemical reactivity compared to other indole derivatives.

Eigenschaften

Molekularformel

C12H12F2N2O2

Molekulargewicht

254.23 g/mol

IUPAC-Name

(3Z)-3-(2,2-difluoroethoxyimino)-6-ethyl-1H-indol-2-one

InChI

InChI=1S/C12H12F2N2O2/c1-2-7-3-4-8-9(5-7)15-12(17)11(8)16-18-6-10(13)14/h3-5,10H,2,6H2,1H3,(H,15,16,17)

InChI-Schlüssel

XQOHFXRJMSGQDJ-UHFFFAOYSA-N

Isomerische SMILES

CCC1=CC2=C(C=C1)/C(=N/OCC(F)F)/C(=O)N2

Kanonische SMILES

CCC1=CC2=C(C=C1)C(=NOCC(F)F)C(=O)N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.